glycyl-L-tryptophan 2-naphthylamide

Catalog No.
S12867024
CAS No.
M.F
C23H22N4O2
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
glycyl-L-tryptophan 2-naphthylamide

Product Name

glycyl-L-tryptophan 2-naphthylamide

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1

InChI Key

OCFNAQIEUDCHBL-NRFANRHFSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN

Description

Glycyl-L-tryptophan 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of glycyl-L-tryptophan with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a dipeptide.

Glycyl-L-tryptophan 2-naphthylamide is a dipeptide compound formed from the amino acids glycine and L-tryptophan, with a naphthylamide moiety attached. Its molecular formula is C13H15N2O3C_{13}H_{15}N_{2}O_{3} and it has a molecular weight of approximately 247.27 g/mol . This compound is notable for its structural features, which include a glycine residue linked to the indole ring of tryptophan, contributing to its potential biological activities and applications in biochemical research.

Typical of peptide compounds:

  • Hydrolysis: The amide bond can be cleaved in the presence of water, often catalyzed by enzymes such as peptidases.
  • Complexation: It may form complexes with metal ions, which can be useful in various analytical and biological applications.

These reactions are essential for understanding its stability and reactivity in biological systems.

Glycyl-L-tryptophan 2-naphthylamide exhibits significant biological activity. It serves as a substrate for various enzymes, influencing metabolic pathways. Its structural similarity to other amino acid derivatives allows it to interact with specific receptors and transporters in biological systems. For instance, it may modulate activities related to neurotransmission and cellular signaling pathways due to the presence of the tryptophan residue, which is known for its role in serotonin synthesis .

The synthesis of glycyl-L-tryptophan 2-naphthylamide can be achieved through several methods:

  • Direct Coupling: The compound can be synthesized by coupling glycine with L-tryptophan in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) or other coupling reagents.
  • Enzymatic Synthesis: Enzymatic methods may also be employed, utilizing specific proteases that facilitate the formation of peptide bonds under mild conditions.
  • Chemical Modification: Starting from L-tryptophan or its derivatives, chemical modifications can introduce the naphthylamide group.

These methods allow for the production of glycyl-L-tryptophan 2-naphthylamide with varying degrees of purity and yield.

Glycyl-L-tryptophan 2-naphthylamide has several applications in research and industry:

  • Biochemical Research: It is used as a substrate in enzyme assays to study proteolytic activity.
  • Pharmaceutical Development: Its potential effects on neurotransmitter systems make it a candidate for developing treatments for mood disorders and other neurological conditions.
  • Analytical Chemistry: The compound can serve as a standard in chromatographic techniques due to its unique structure.

Studies on the interactions of glycyl-L-tryptophan 2-naphthylamide with various biomolecules reveal its role in modulating enzyme activities and cellular processes. For example, it may interact with specific transporters or receptors, influencing cellular uptake mechanisms or signaling pathways. Understanding these interactions is crucial for elucidating its biological functions and therapeutic potential.

Several compounds share structural similarities with glycyl-L-tryptophan 2-naphthylamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
Glycyl-L-phenylalanine 2-naphthylamideGlycine linked to L-phenylalanineInvolved in lysosomal function studies .
L-Leucine alpha-naphthylamideLeucine linked to alpha-naphthylamineUsed as a substrate for leucine aminopeptidase.
N-Acetyl-L-tryptophanAcetylated form of L-tryptophanUsed in studies related to tryptophan metabolism .

Uniqueness

Glycyl-L-tryptophan 2-naphthylamide is unique due to its specific combination of glycine and tryptophan, along with the naphthylamide moiety, which enhances its interaction with biological systems compared to other similar compounds. This distinct structure allows it to act effectively as a substrate for enzymatic reactions while potentially influencing neurotransmitter pathways through its tryptophan component.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

386.17427596 g/mol

Monoisotopic Mass

386.17427596 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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